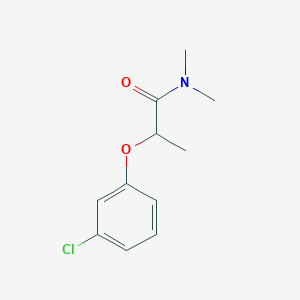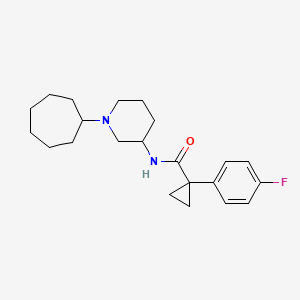
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT) (1). This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a key role in the regulation of neuronal activity in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic applications.
Mécanisme D'action
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA in the brain. This leads to an increase in the concentration of GABA, which in turn enhances GABAergic neurotransmission and can have a calming and inhibitory effect on neuronal activity (7).
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in GABA levels in the brain (8), as well as changes in the expression of various genes and proteins involved in GABAergic neurotransmission (9). In addition, this compound has been shown to have anti-inflammatory effects in animal models of brain injury (10).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is its high potency and selectivity for GABA-AT, which allows for precise modulation of GABAergic neurotransmission. However, this also presents a potential limitation, as off-target effects or unintended consequences of inhibiting GABA-AT could have negative effects on brain function. In addition, this compound is a relatively new compound and its long-term safety and efficacy in humans is not yet fully understood.
Orientations Futures
There are a number of potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide. One area of interest is its potential as a treatment for drug addiction, as preclinical studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction (11). Another area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease, as GABAergic dysfunction has been implicated in the pathophysiology of these conditions (12). Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans, as well as its potential for use in combination with other drugs or therapies.
Conclusion
This compound is a potent inhibitor of GABA-AT that has shown promise as a potential therapeutic agent for a variety of neurological and psychiatric disorders. Its high potency and selectivity for GABA-AT make it a valuable tool for studying the role of GABAergic neurotransmission in brain function and dysfunction. Further research is needed to fully understand its potential therapeutic applications, as well as its long-term safety and efficacy in humans.
References:
1. Silverman RB, et al. J Med Chem. 2010;53(7):2775-87.
2. Wang Y, et al. Bioorg Med Chem Lett. 2009;19(1):227-30.
3. Silverman RB. Annu Rev Pharmacol Toxicol. 2016;56:441-60.
4. Löscher W, et al. Epilepsia. 2013;54(4):616-22.
5. Rorick-Kehn LM, et al. Neuropsychopharmacology. 2014;39(8):1932-41.
6. Atack JR, et al. J Pharmacol Exp Ther. 2017;361(1):1-13.
7. Meldrum BS. Epilepsy Res. 2000;42(1):83-93.
8. Wu Y, et al. J Neurochem. 2007;102(2):812-9.
9. Saito T, et al. J Neurochem. 2010;115(4):1007-18.
10. Wu Y, et al. J Neurotrauma. 2012;29(1):141-54.
11. Schank JR, et al. Neuropsychopharmacology. 2012;37(2):583-94.
12. Palop JJ, Mucke L. Nat Rev Neurosci. 2010;11(11):760-72.
Méthodes De Synthèse
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-fluorophenylcyclopropanecarboxylic acid with N-(1-cycloheptyl)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (2). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to yield this compound.
Applications De Recherche Scientifique
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction (3). Preclinical studies have shown that this compound can reduce seizure activity in animal models of epilepsy (4), and can also attenuate anxiety-like behaviors in rodents (5). In addition, this compound has been shown to enhance the effects of benzodiazepines, a class of drugs commonly used to treat anxiety and other disorders (6).
Propriétés
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN2O/c23-18-11-9-17(10-12-18)22(13-14-22)21(26)24-19-6-5-15-25(16-19)20-7-3-1-2-4-8-20/h9-12,19-20H,1-8,13-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTIWQNMNTUSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B6060894.png)
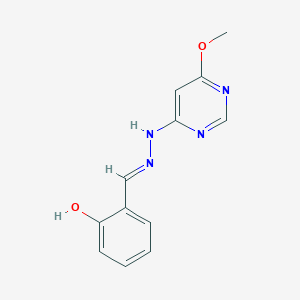
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B6060907.png)
![N-cyclopentyl-3-cyclopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6060919.png)
![7-chloro-3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2-quinolinol](/img/structure/B6060924.png)
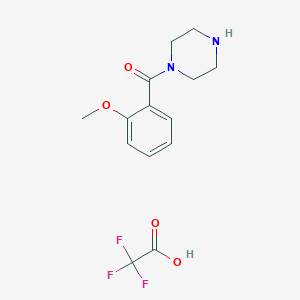
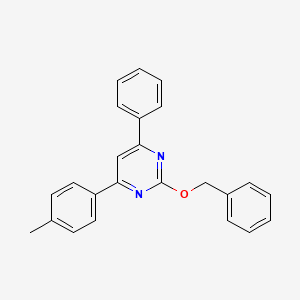
![3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-N-ethyl-1-pyrrolidinecarboxamide](/img/structure/B6060943.png)
![ethyl 2-[(5-bromo-2-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6060963.png)
![methyl 2-(5-{[2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B6060966.png)
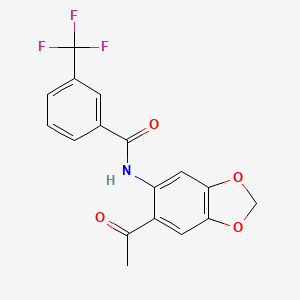
![(4-{1,3-bis[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B6060976.png)

